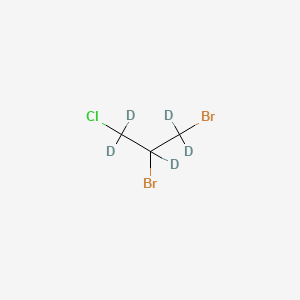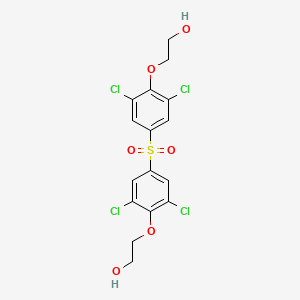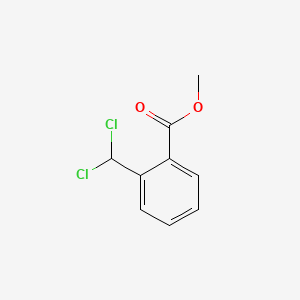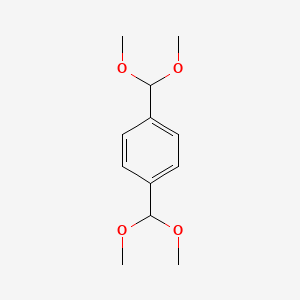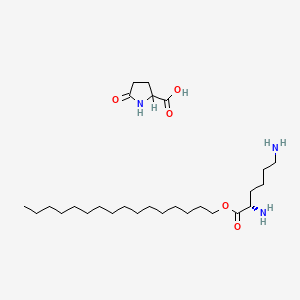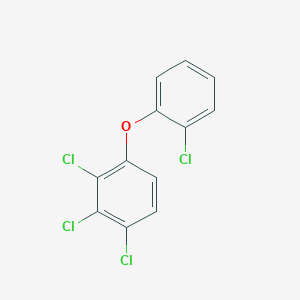
2,2',3,4-Tetrachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,4-Tetrachlorodiphenyl ether: is a chemical compound belonging to the class of polychlorinated diphenyl ethers. These compounds are known for their structural similarity to polychlorinated biphenyls, both of which are toxic polyhalogenated compounds. The compound is characterized by the presence of four chlorine atoms attached to the diphenyl ether structure.
準備方法
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,2’,3,4-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of 2,2’,3,4-Tetrachlorodiphenyl ether may involve the chlorination of diphenyl ether under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, solvent, and the presence of catalysts, are optimized to maximize yield and selectivity.
化学反応の分析
Types of Reactions: 2,2’,3,4-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated diphenyl ethers.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated diphenyl ethers.
科学的研究の応用
2,2’,3,4-Tetrachlorodiphenyl ether has several scientific research applications:
Environmental Studies: It is studied for its persistence and toxicity in the environment, particularly in soil and water.
Toxicology: Research focuses on its potential health effects, including neurotoxicity, immunotoxicity, and carcinogenicity.
Biodegradation: Studies investigate the biodegradation pathways and the role of microorganisms in breaking down the compound.
作用機序
The mechanism by which 2,2’,3,4-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, resulting in toxic responses similar to those caused by polychlorinated biphenyls .
類似化合物との比較
- 2,2’,4,4’-Tetrachlorodiphenyl ether
- 2,3,3’,4’-Tetrachlorodiphenyl ether
- 2,3,4,4’-Tetrachlorodiphenyl ether
Uniqueness: 2,2’,3,4-Tetrachlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental persistence .
特性
CAS番号 |
220002-37-9 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC名 |
1,2,3-trichloro-4-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-2-4-9(7)17-10-6-5-8(14)11(15)12(10)16/h1-6H |
InChIキー |
VTTDWGUAWMLHPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



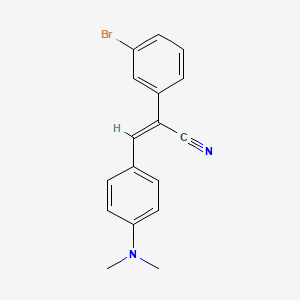
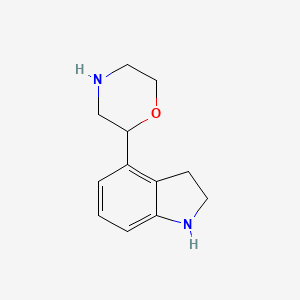
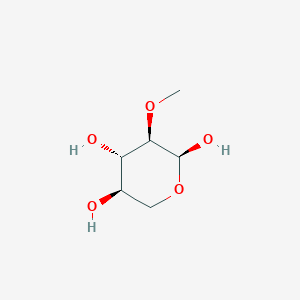
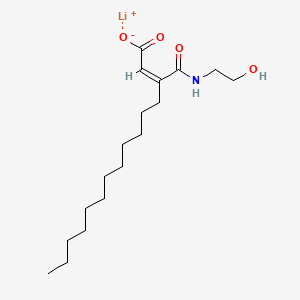
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
